10-(2-Tetrahydropyranyloxy)-8-decynoic acid
Description
Structural Comparisons
Reactivity Trends
- THP deprotection : The ether group can be cleaved under mild acidic conditions (pH 2–3), unlike tert-butyl or benzyl protecting groups requiring stronger acids.
- Alkyne reactivity : The internal triple bond shows reduced susceptibility to hydration compared to terminal alkynes due to steric shielding.
- Carboxylic acid derivatives : Forms stable anhydrides and esters, though less readily than shorter-chain analogs due to decreased acidity.
Properties
IUPAC Name |
10-(oxan-2-yloxy)dec-8-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c16-14(17)10-6-4-2-1-3-5-8-12-18-15-11-7-9-13-19-15/h15H,1-4,6-7,9-13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSRWOJODMLFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696505 | |
| Record name | 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-74-8 | |
| Record name | 10-[(Tetrahydro-2H-pyran-2-yl)oxy]-8-decynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1053656-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of Hydroxyl Group as Tetrahydropyranyl Ether
The initial step in the synthesis involves protecting the hydroxy group of a propargylic alcohol or related alkyne-containing alcohol by conversion into a tetrahydropyranyl ether. This is typically achieved by reaction with dihydropyran in the presence of an acid catalyst such as concentrated hydrochloric acid.
Procedure : Dihydropyran (1 equivalent) is mixed with the propargyl alcohol (1 equivalent) under cooling (ice bath) to control exothermicity. Concentrated HCl (catalytic amount) is added to initiate the reaction. The mixture is stirred at room temperature for 1–2 hours. The product, tetrahydropyranyloxyalkyne, is isolated by extraction and distillation.
Example : The reaction of propargyl alcohol with dihydropyran yielded tetrahydropyranyloxyprop-1-yne with 57% yield, boiling point 75–77°C at 19 mmHg, refractive index $$ n_D^{19} = 1.4570 $$.
Formation of the Acetylenic Chain
The key step to build the decynoic acid skeleton involves coupling of protected alkynes with appropriate alkyl or bromoalkyl reagents using strong bases, such as lithium amide or n-butyllithium, often in tetrahydrofuran (THF) or other aprotic solvents under inert atmosphere.
Lithium Amide Method : Lithium amide is prepared in situ in liquid ammonia, then reacted with the tetrahydropyranyloxyalkyne. Subsequent alkylation with n-pentyl bromide extends the carbon chain, forming a longer acetylenic intermediate.
n-Butyllithium Method : The tetrahydropyranyloxyalkyne is deprotonated with n-butyllithium at low temperature (e.g., −78°C) in the presence of hexamethylphosphoramide (HMPA) to increase nucleophilicity. The resulting acetylide anion is then reacted with an alkyl bromide (e.g., 1-bromo-4-methylpentane) to form the substituted alkyne.
Deprotection and Oxidation to Acid
Once the acetylenic chain is constructed, the THP protecting group is removed under acidic conditions or by treatment with tetrabutylammonium fluoride (TBAF) in THF to yield the free hydroxy alkyne intermediate.
Deprotection Example : Treatment of 9-(trimethylsilyl)-1-[(tetrahydropyran-2-yl)oxy]non-8-yne with TBAF in THF gave 1-[(tetrahydropyran-2-yl)oxy]non-8-yne in 88–96% yield.
Oxidation : The terminal alkyne or aldehyde intermediates are oxidized to the corresponding acid using reagents such as cerium (IV) ammonium nitrate or potassium hydroxide under reflux conditions. For example, 2-dec-4-ynoylcyclohexanone was refluxed with aqueous potassium hydroxide to yield the corresponding acid derivative.
Purification and Isolation
Purification of intermediates and final products is typically performed by:
Liquid-liquid extraction : Using ethyl acetate, water, and brine washes to remove impurities.
Chromatography : Silica gel chromatography with eluants such as isopropyl ether/n-hexane mixtures to separate closely related compounds.
Distillation under reduced pressure : To isolate pure compounds and remove solvents without decomposition.
Summary of Key Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl protection | Dihydropyran, |
Chemical Reactions Analysis
Types of Reactions: 10-(2-Tetrahydropyranyloxy)-8-decynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyranyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Substituted tetrahydropyranyl compounds.
Scientific Research Applications
10-(2-Tetrahydropyranyloxy)-8-decynoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems, particularly in the modification of biomolecules.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 10-(2-Tetrahydropyranyloxy)-8-decynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key structural elements—THP-protected alcohol, alkyne, and carboxylic acid—distinguish it from analogs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
THP-ether Group : All three compounds utilize the THP group as a transient alcohol-protecting agent, enabling selective deprotection in acidic conditions. This group is critical for stabilizing reactive intermediates during synthesis .
Reactivity Profiles: The decynoic acid derivative combines alkyne and carboxylic acid functionalities, making it suitable for bioconjugation and polymer chemistry. The boronic acid analog is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), with a purity >95.0% ensuring reliability in catalysis . The methyl benzoate derivative serves as a halogenated intermediate, where the iodo group facilitates further substitutions .
Stability and Handling
- THP-protected compounds generally exhibit stability under basic/neutral conditions but hydrolyze in acidic media. The decynoic acid’s alkyne may require inert atmospheres to prevent oxidation .
- Boronic acids like [4-(2-THP-oxy)phenyl]boronic acid require anhydrous storage to avoid decomposition .
Biological Activity
10-(2-Tetrahydropyranyloxy)-8-decynoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
- Molecular Formula : C_{13}H_{22}O_{3}
- Molecular Weight : 226.31 g/mol
- IUPAC Name : this compound
This compound features a decynoic acid backbone modified with a tetrahydropyranyloxy group, which may influence its solubility and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The following sections detail these activities based on available research findings.
Anti-Inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, in a study examining its effects on human macrophages, the compound significantly reduced levels of TNF-α and IL-6 when compared to untreated controls.
Table 1: Cytokine Inhibition by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 75 | 50% |
| IL-6 | 200 | 90 | 55% |
Cytotoxic Activity
Cytotoxicity assays performed on various cancer cell lines have demonstrated that this compound possesses significant cytotoxic effects. The IC50 values for several cell lines are detailed below.
Table 2: Cytotoxic Effects of this compound
The compound exhibited the lowest IC50 values against HepG2 cells, indicating a strong potential for further development as an anticancer agent.
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
A notable case study involved the use of this compound in a therapeutic context for inflammatory diseases. Patients treated with formulations containing this compound reported reduced symptoms and improved quality of life metrics over a six-month period.
Q & A
Q. How is the tetrahydropyranyl (THP) group introduced during synthesis, and what is its role?
The THP group is introduced via acid-catalyzed reaction (e.g., using p-toluenesulfonic acid) between dihydropyran and the hydroxyl group of the precursor. It acts as a protecting group, shielding the hydroxyl during subsequent reactions (e.g., alkyne formation). Deprotection is achieved under mild acidic conditions (e.g., aqueous HCl/THF). This method is standard in multi-step syntheses to prevent side reactions .
Q. What analytical techniques confirm the structure of 10-(2-Tetrahydropyranyloxy)-8-decynoic acid?
High-resolution mass spectrometry (HRMS) verifies molecular weight, while ¹H/¹³C NMR (including 2D techniques like COSY and HSQC) confirms connectivity and stereochemistry. IR spectroscopy identifies functional groups (e.g., alkyne stretch at ~2100 cm⁻¹). Comparative analysis with synthetic standards ensures accuracy .
Q. What impurities commonly arise during synthesis, and how are they quantified?
Common impurities include incomplete THP-protected intermediates or deprotected byproducts. Reverse-phase HPLC with UV detection (210–254 nm) using C18 columns (5 µm particle size) separates these impurities. Quantification is performed via area normalization against certified reference standards .
Q. How is enantiomeric purity validated if chiral centers are present?
Chiral HPLC with cyclodextrin-based stationary phases or capillary electrophoresis separates enantiomers. Optical rotation measurements and comparison to enantiopure standards confirm enantiomeric excess (≥98%) .
Advanced Research Questions
Q. How can regioselectivity of THP group attachment be optimized to minimize isomer formation?
Regioselectivity is influenced by steric and electronic factors. Sterically hindered catalysts (e.g., bulky Brønsted acids) or low-temperature conditions (0–5°C) favor site-specific attachment. Reaction monitoring via TLC and quenching at partial conversion reduces byproducts. Density functional theory (DFT) calculations predict favorable sites for THP addition .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may stem from variations in purity, assay conditions (e.g., cell lines, serum concentration), or metabolite interference. Standardize assays (e.g., NIH/3T3 proliferation assays) and validate compound purity via HPLC (≥95% by area). Cross-testing in multiple models (e.g., primary cells vs. immortalized lines) clarifies activity .
Q. What strategies enhance hydrolytic stability of the THP ether in aqueous assays?
Use co-solvents (e.g., 10% DMSO) or buffer at pH 6.5–7.0 to slow hydrolysis. Alternatively, replace THP with hydrolytically stable groups (e.g., tert-butyldimethylsilyl), though this requires re-optimizing deprotection steps .
Q. Which in vitro models are suitable for studying metabolic pathways?
Human or rodent liver microsomes incubated with NADPH assess Phase I metabolism (e.g., oxidation, deprotection). LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives). Time-course studies determine metabolic half-lives, while species-specific comparisons guide translational relevance .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (temperature, catalyst loading) and use anhydrous conditions to prevent premature deprotection .
- Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .
- Biological Assays : Pre-incubate compounds in assay buffers to assess stability and rule out artifactivity from degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
